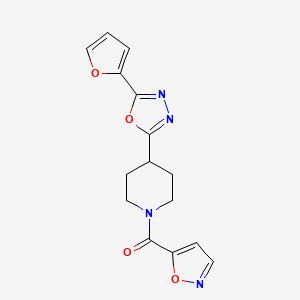
(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O4 and its molecular weight is 314.301. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone is a novel heterocyclic compound that combines structural elements of furan, oxadiazole, piperidine, and isoxazole. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and utilizing various reagents such as hydrazine and carbon disulfide for oxadiazole formation. Specific methods include microwave-assisted synthesis which enhances yield and reduces reaction time .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and piperidine moieties. For instance:
- Antibacterial Activity : Compounds similar to the target molecule have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains including E. coli, S. aureus, and P. aeruginosa . The presence of electron-withdrawing groups in the structure has been associated with enhanced antibacterial properties.
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound A (related structure) | 4.69 | Bacillus subtilis |
| Compound B | 5.64 | Staphylococcus aureus |
| Compound C | 13.40 | Pseudomonas aeruginosa |
Antifungal Activity
The compound has also demonstrated antifungal properties, particularly against species like Candida albicans. In vitro studies indicated that derivatives exhibited varying degrees of antifungal activity with MIC values ranging from 16.69 to 78.23 µM .
Anticancer Activity
Research has indicated that oxadiazole derivatives possess anticancer properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation in various human cancer cell lines, suggesting potential therapeutic applications in oncology . The mechanism often involves the induction of apoptosis in cancer cells.
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study evaluating a series of oxadiazole derivatives found that modifications to the piperidine ring significantly affected antibacterial potency. Compounds with halogen substitutions exhibited higher activity levels compared to their non-substituted counterparts .
- Anticancer Mechanism Investigation : Another study focused on the mechanism of action for oxadiazole derivatives in cancer treatment revealed that these compounds could inhibit specific signaling pathways involved in cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:
- The presence of electron-withdrawing groups enhances antibacterial activity.
- Substituents on the piperidine ring can modulate both antimicrobial and anticancer activities.
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c20-15(12-3-6-16-23-12)19-7-4-10(5-8-19)13-17-18-14(22-13)11-2-1-9-21-11/h1-3,6,9-10H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFWBDMISHFPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














